Fenfluthrin

Übersicht

Beschreibung

Fenfluthrin is a synthetic pyrethroid insecticide known for its potent neurotoxic effects on insects. It is widely used to control a variety of insect pests, including mosquitoes, flies, cockroaches, and other hygiene pests . This compound is characterized by its rapid knock-down action, making it highly effective in pest control applications .

Vorbereitungsmethoden

Fenfluthrin wird durch Veresterung von IR-trans-Dichlorvinylcyclopropancarbonsäurechlorid mit 2,3,4,5,6-Pentafluorbenzylalkohol synthetisiert . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Toluol oder Dichlormethan sowie einer Base wie Pyridin, um die während der Reaktion entstehende Salzsäure zu neutralisieren . Industrielle Produktionsmethoden folgen ähnlichen Synthesewegen, werden jedoch für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Fenfluthrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu den entsprechenden Carbonsäuren oxidiert werden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dichlorvinylgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation sowie Säuren oder Basen für die Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die entsprechenden Carbonsäuren, Alkohole und substituierten Derivate .

Wissenschaftliche Forschungsanwendungen

Fenfluthrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Entwicklung von Insektiziden verwendet.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Natriumkanäle im Nervensystem von Insekten moduliert . Es verlängert die Öffnung von Natriumkanälen, was zu wiederholter Nervenaktivierung und schließlich zur Lähmung des Insekts führt . Diese Wirkung ist hochspezifisch für Insekten, wodurch this compound zu einem effektiven Insektizid mit minimalen Auswirkungen auf Säugetiere wird .

Wirkmechanismus

Fenfluthrin exerts its effects by modulating sodium channels in the nervous system of insects . It prolongs the opening of sodium channels, leading to repetitive nerve firing and eventual paralysis of the insect . This action is highly specific to insects, making this compound an effective insecticide with minimal effects on mammals .

Vergleich Mit ähnlichen Verbindungen

Fenfluthrin ähnelt anderen Pyrethroid-Insektiziden wie Cyfluthrin und Permethrin. This compound ist aufgrund seiner außergewöhnlich schnellen Knock-down-Wirkung, insbesondere gegen Mücken, einzigartig . Ähnliche Verbindungen umfassen:

Cyfluthrin: Bekannt für seine Rest- und ingestive toxischen Wirkungen.

Permethrin: Wird aufgrund seiner breitbandinsektziden Wirkung weit verbreitet eingesetzt.

Die schnelle Wirkung und hohe Wirksamkeit von this compound machen es zu einem wertvollen Werkzeug in der Schädlingsbekämpfung, insbesondere in Situationen, in denen sofortige Ergebnisse erforderlich sind .

Biologische Aktivität

Fenfluthrin is a synthetic pyrethroid insecticide known for its efficacy in controlling various insect pests, particularly in agricultural and public health contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, resistance patterns, and toxicological implications based on diverse research findings.

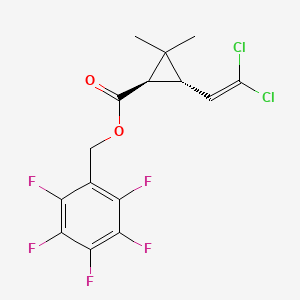

Chemical Structure and Properties

This compound is chemically classified as 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. Its structure contributes to its volatility and effectiveness as an insecticide. The presence of multiple fluorine atoms enhances its lipophilicity, allowing for better penetration through insect cuticles.

This compound exerts its biological effects primarily by targeting voltage-gated sodium channels (VGSCs) in the nervous system of insects. By binding to these channels, this compound disrupts normal nerve impulse transmission, leading to paralysis and death in susceptible insect species. Research indicates that this compound's activity is comparable to other widely used pyrethroids like permethrin and deltamethrin .

Table 1: Comparison of Biological Activity Among Pyrethroids

| Pyrethroid | Mechanism of Action | Efficacy (µg/cm²) | Resistance Level |

|---|---|---|---|

| This compound | VGSC modulation | 0.25 | Moderate |

| Permethrin | VGSC modulation | 0.20 | High |

| Deltamethrin | VGSC modulation | 0.15 | Very High |

Efficacy Against Insect Pests

This compound has demonstrated significant efficacy against various pest species including Aedes aegypti (yellow fever mosquito) and Musca domestica (housefly). Studies have shown that this compound can achieve high mortality rates in these insects under controlled conditions .

Case Study: Efficacy Against Aedes aegypti

A laboratory study evaluated the effectiveness of this compound against Aedes aegypti populations. The results indicated that this compound achieved over 80% mortality within 24 hours at a concentration of 0.5 µg/cm². Additionally, resistance monitoring revealed that certain populations exhibited moderate resistance due to metabolic detoxification mechanisms .

Resistance Mechanisms

Resistance to this compound and other pyrethroids often arises through metabolic pathways involving cytochrome P450 enzymes. These enzymes facilitate the detoxification of insecticides, reducing their efficacy. Research has shown that strains of Anopheles funestus resistant to pyrethroids exhibit increased P450 activity, which correlates with reduced susceptibility to this compound .

Table 2: Resistance Patterns in Insect Populations

| Insect Species | Resistance Mechanism | P450 Activity Level |

|---|---|---|

| Anopheles funestus | Metabolic detoxification | High |

| Aedes aegypti | Target site modification | Moderate |

| Musca domestica | Metabolic detoxification | Low |

Toxicological Implications

The toxicological profile of this compound has been assessed through various studies focusing on both target and non-target organisms. While it is effective against pests, concerns regarding its impact on beneficial insects and potential human health risks have been raised.

In laboratory settings, exposure to this compound has been linked to neurotoxic effects in non-target species, including mammals. For instance, juvenile rats exposed to high doses exhibited significant alterations in behavior and neurodevelopmental outcomes .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATDSXRLIUJOQN-SVRRBLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041972 | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-00-4, 67640-23-7, 67640-14-6 | |

| Record name | Fenfluthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzyl RS-trans-Permethrinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.